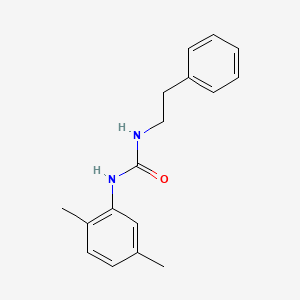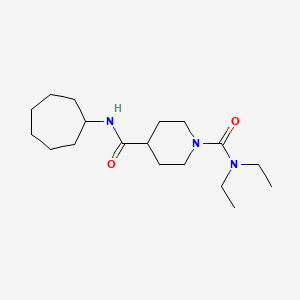![molecular formula C15H15N3O2 B5355178 4-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5355178.png)
4-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine, also known as PDP or PDP-6, is a synthetic compound that has gained attention in the scientific community due to its potential in drug development. PDP-6 belongs to the class of pyrrolopyridine derivatives, which have shown promising results in various biological activities.
Wirkmechanismus
The mechanism of action of 4-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine-6 is not fully understood. However, studies have shown that this compound-6 interacts with various proteins and enzymes in the body, leading to its biological activities. This compound-6 has been found to inhibit the activity of protein kinases, which are involved in cell signaling pathways. This inhibition leads to the inhibition of cell growth and induction of apoptosis in cancer cells. This compound-6 has also been found to modulate the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound-6 has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis through the inhibition of protein kinases. This compound-6 has also been found to modulate the activity of acetylcholinesterase, leading to its potential use in the treatment of Alzheimer's disease. In addition, this compound-6 has shown neuroprotective effects and has the potential to be used in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine-6 in lab experiments include its potential in drug development and its ability to inhibit the growth of cancer cells and induce apoptosis. However, the limitations of using this compound-6 include its limited availability and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 4-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine-6. Further research is needed to fully understand its mechanism of action and to identify its potential in the treatment of various diseases. In addition, the development of new derivatives of this compound-6 may lead to the discovery of more potent and selective compounds for drug development. The use of this compound-6 in combination with other drugs may also lead to improved therapeutic outcomes. Finally, the development of new synthetic methods for the production of this compound-6 may lead to increased availability and affordability of the compound.
Synthesemethoden
The synthesis of 4-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine-6 involves a multi-step process, which includes the reaction of 2,5-dimethoxyaniline with 2-chloro-3-formylquinoline, followed by the reaction with 2-bromoacetophenone. The final step involves the reaction of the intermediate product with ammonia to yield this compound-6.
Wissenschaftliche Forschungsanwendungen
4-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine-6 has been extensively studied for its potential in drug development. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound-6 has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In addition, this compound-6 has shown neuroprotective effects and has the potential to be used in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-19-9-3-4-13(20-2)12(7-9)11-8-14(16)18-15-10(11)5-6-17-15/h3-8H,1-2H3,(H3,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRNVFKCHBIWGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=NC3=C2C=CN3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B5355097.png)
![(3R*,3aR*,7aR*)-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5355112.png)
![ethyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5355126.png)

![2-({[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}amino)nicotinonitrile](/img/structure/B5355133.png)
![N-{2-[3-(hydroxymethyl)piperidin-1-yl]ethyl}-3-methylbut-2-enamide](/img/structure/B5355149.png)
![N-[3-(4-ethoxyphenyl)propyl]methanesulfonamide](/img/structure/B5355155.png)
![3-(2-chlorophenyl)-6-(2,6-dichlorobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5355157.png)
![1-[(4-fluorophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B5355164.png)


![ethyl {[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5355184.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide](/img/structure/B5355191.png)
![(3aR*,6aS*)-5-[5-(methoxymethyl)-2-furoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5355195.png)
